A Technical Guide to 3-fluoro-N-methyl-5-nitrobenzamide: Synthesis, Characterization, and Potential Applications
A Technical Guide to 3-fluoro-N-methyl-5-nitrobenzamide: Synthesis, Characterization, and Potential Applications
Abstract
Introduction: The Significance of Fluorinated Nitroaromatics
Fluorinated nitroaromatic compounds are a cornerstone of modern chemical research, finding extensive use as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a synthetic handle for further chemical transformations, most notably its reduction to an amino group.
This guide focuses on the specific, albeit less documented, molecule: 3-fluoro-N-methyl-5-nitrobenzamide. By dissecting its structural components—a benzamide core, a fluorine at the meta position to the carbonyl, a nitro group at the other meta position, and an N-methyl amide—we can infer its chemical reactivity and potential utility. The strategic placement of these functional groups suggests its potential as a key building block in the synthesis of more complex molecules with tailored properties.
Proposed Synthesis of 3-fluoro-N-methyl-5-nitrobenzamide
The synthesis of 3-fluoro-N-methyl-5-nitrobenzamide can be logically approached from the commercially available starting material, 3-fluoro-5-nitrobenzoic acid. The proposed synthetic pathway involves the activation of the carboxylic acid followed by amidation with methylamine.
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis:
Caption: A two-step synthesis of 3-fluoro-N-methyl-5-nitrobenzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-fluoro-5-nitrobenzoyl chloride
-
To a solution of 3-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 3-fluoro-5-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3-fluoro-N-methyl-5-nitrobenzamide
-
Dissolve the crude 3-fluoro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of methylamine (1.5 eq, either as a solution in THF or bubbled as a gas) and triethylamine (1.5 eq) in DCM.
-
Add the methylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoro-N-methyl-5-nitrobenzamide.
Physicochemical Properties and Characterization
The anticipated properties of 3-fluoro-N-methyl-5-nitrobenzamide are summarized in the table below. These are estimated based on the analysis of similar compounds.
| Property | Estimated Value/Characteristic |
| Molecular Formula | C8H7FN2O3 |
| Molecular Weight | 198.15 g/mol |
| Appearance | Likely a yellow to off-white solid.[1] |
| Melting Point | Expected to be in the range of 130-160 °C.[1] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (DCM, ethyl acetate, acetone, DMSO). |
| Stability | Stable under normal laboratory conditions; may be sensitive to strong reducing and oxidizing agents.[1] |
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method, likely employing a C18 reversed-phase column with a gradient of acetonitrile or methanol in water (with 0.1% formic acid or trifluoroacetic acid), would be suitable for assessing purity.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]+ at m/z 199.05.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide key information on the aromatic protons and the N-methyl group. The aromatic protons would appear as distinct multiplets, and the N-methyl group as a doublet (due to coupling with the amide proton) or a singlet depending on the solvent and temperature.
-
¹³C NMR: Would show the expected number of carbon signals, including the carbonyl carbon and the carbons attached to fluorine and the nitro group.
-
¹⁹F NMR: A singlet would confirm the presence of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch (amide I), N-H bend (amide II), and the symmetric and asymmetric stretches of the nitro group would be observed.
Potential Applications in Drug Discovery
The structural motifs present in 3-fluoro-N-methyl-5-nitrobenzamide suggest its potential as a valuable scaffold in medicinal chemistry.
As a Precursor to Bioactive Amines
The nitro group can be readily reduced to an amine, opening up a vast chemical space for further derivatization. This transformation is a common strategy in the synthesis of pharmaceutical agents.
Caption: Reduction of the nitro group to an amine enables further synthetic modifications.
This resulting 3-amino-5-fluoro-N-methylbenzamide could serve as a key intermediate for compounds targeting a range of biological pathways. For instance, similar structures are found in inhibitors of various enzymes and receptors. The fluorine atom can enhance binding affinity and improve metabolic stability, while the N-methylbenzamide moiety can participate in crucial hydrogen bonding interactions with protein targets.
Safety and Handling
While specific toxicity data for 3-fluoro-N-methyl-5-nitrobenzamide is unavailable, precautions for handling nitroaromatic compounds should be strictly followed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][6] Avoid contact with skin and eyes.[4][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing and reducing agents.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[3]
Conclusion
3-fluoro-N-methyl-5-nitrobenzamide represents a promising yet underexplored chemical entity. Based on established principles of organic synthesis and the known properties of related compounds, this guide has outlined a practical synthetic route and key analytical methods for its characterization. Its structural features make it a compelling candidate for further investigation, particularly as a scaffold in the development of novel therapeutics. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and application of this and other novel fluorinated nitroaromatic compounds.
References
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
ChemWhat. 3-Fluoro-5-nitrobenzoic acid. [Link]
-
Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. [Link]
-
Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Stachniuk, A., Cwanek, A., & Bober, B. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 62(3), 337-343. [Link]
-
Hospital Network Antwerp. Validated analytical methods. [Link]
